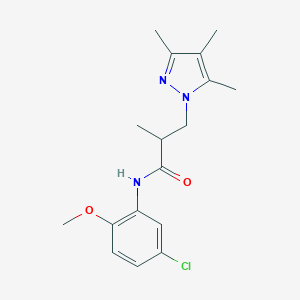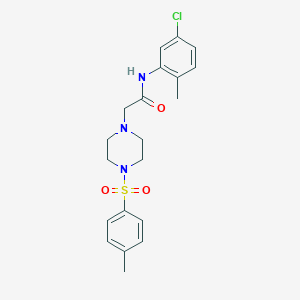
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide, commonly known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.
Wirkmechanismus
CTAP acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and blocks the binding of endogenous opioids, such as endorphins, enkephalins, and dynorphins. This blockade of the μ-opioid receptor leads to a decrease in the activation of downstream signaling pathways, which results in a reduction of the physiological and behavioral effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal studies, CTAP has been shown to reduce the analgesic effects of opioids, decrease the rewarding effects of drugs of abuse, and reduce the development of tolerance and dependence to opioids. CTAP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of using CTAP is its relatively low potency compared to other opioid antagonists. This can make it difficult to achieve complete blockade of the μ-opioid receptor in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving CTAP. One area of interest is the role of the μ-opioid receptor in the development of addiction and the potential use of CTAP as a treatment for addiction. Another area of interest is the use of CTAP in the study of pain and the development of new analgesics that target the μ-opioid receptor. Finally, there is also interest in the development of new and more potent opioid antagonists that could be used in place of CTAP in some experiments.
Synthesemethoden
The synthesis of CTAP involves the reaction of 5-chloro-2-methylphenylacetic acid with piperazine and tosyl chloride. The resulting tosylpiperazine is then reacted with N-chlorosuccinimide to form the final product, CTAP. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
CTAP has been widely used as a research tool to study the μ-opioid receptor and its role in pain, reward, and addiction. CTAP has been shown to be a highly selective antagonist of the μ-opioid receptor, with little or no activity at other opioid receptors. This selectivity has made CTAP a valuable tool for studying the specific role of the μ-opioid receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-3-7-18(8-4-15)28(26,27)24-11-9-23(10-12-24)14-20(25)22-19-13-17(21)6-5-16(19)2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCPIHFIZCBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-tosylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

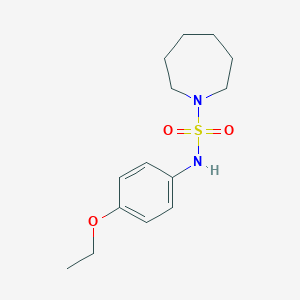
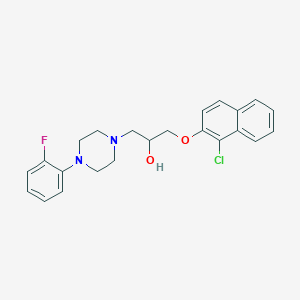
![1-{[4-(2-Thienylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B500256.png)
![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)


![4-(3-Chloro-2-methylphenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B500261.png)
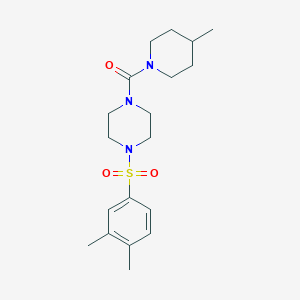
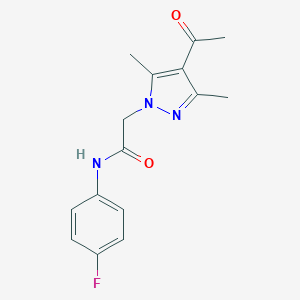
![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)
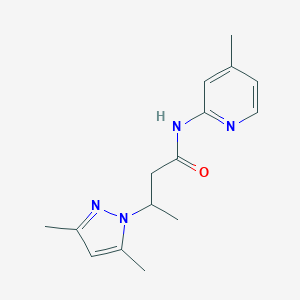
![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)

